Product packaging for Etabenzarone(Cat. No.:CAS No. 15686-63-2)

Etabenzarone

Cat. No.: B091926
CAS No.: 15686-63-2
M. Wt: 365.5 g/mol
InChI Key: SNNLEHVMRDCTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Etabenzarone is a small molecule compound with the molecular formula C23H27NO3 and a monoisotopic molecular weight of 365.2 Da . This product is provided as a high-purity reagent for scientific research applications. As a chemical tool, this compound can be utilized in foundational laboratory research, including pharmaceutical development for testing compound efficacy and safety in preclinical studies, and for the identification and quantification of specific chemical substances . This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, patient management, or any clinical applications . The statements made about this product have not been evaluated for safety or efficacy. RUO products are essential tools that provide researchers with the necessary materials to conduct experiments and drive innovation in a controlled laboratory setting .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27NO3 B091926 Etabenzarone CAS No. 15686-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[2-(diethylamino)ethoxy]phenyl]-(2-ethyl-1-benzofuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-4-20-22(19-9-7-8-10-21(19)27-20)23(25)17-11-13-18(14-12-17)26-16-15-24(5-2)6-3/h7-14H,4-6,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNLEHVMRDCTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166147
Record name Etabenzarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15686-63-2
Record name Etabenzarone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etabenzarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETABENZARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA25635W9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms and Target Identification Research of Etabenzarone

Exploration of Etabenzarone's Molecular Interactions and Binding Profiles

The interaction between a drug molecule like this compound and its biological target is governed by a variety of non-covalent forces. These interactions determine the drug's binding affinity and specificity. While specific binding profile studies for this compound are not extensively detailed in publicly available literature, the principles of molecular interaction for small molecule drugs are well-established.

Key intermolecular forces that would dictate this compound's binding to its target proteins include:

Hydrogen Bonding: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Electrostatic Interactions: Attractions between charged or polar groups on the drug and its target.

Hydrophobic Interactions: The tendency of nonpolar surfaces to associate in an aqueous environment.

Van der Waals Forces: Weak, short-range attractions between molecules.

Identification and Characterization of this compound's Primary Molecular Targets

Based on its classification and the common mechanism of related compounds, the primary molecular targets for this compound are presumed to be voltage-gated ion channels. nih.govrythmopole.paris These channels are critical for maintaining the electrochemical gradients necessary for cardiac muscle contraction and nerve impulse transmission. rythmopole.paris Antiarrhythmic and antianginal agents frequently target sodium (Na+), potassium (K+), and calcium (Ca2+) channels. nih.govoup.com

Given its known effects, this compound is widely considered to be a calcium channel blocker. antibodysociety.orgmayoclinic.orghealthdirect.gov.au The primary targets within this class are L-type calcium channels, which are abundant in cardiac and smooth muscle cells. wikipedia.org

Table 1: Potential Molecular Targets for this compound Based on Drug Class

Target Class Specific Target Primary Function in Cardiovascular System
Ion Channels Voltage-Gated L-type Calcium Channels (Ca_v1.2) Mediate calcium influx for cardiac muscle contraction and smooth muscle constriction. wikipedia.orgnih.gov
Voltage-Gated Sodium Channels (Na_v) Initiate the upstroke of the action potential in most cardiac cells. nih.gov
Voltage-Gated Potassium Channels (K_v) Mediate the repolarization phase of the cardiac action potential. nih.gov
Receptors Beta-Adrenergic Receptors Modulate heart rate, contractility, and conduction velocity. jove.com

This table represents potential targets based on the known pharmacology of antianginal and antiarrhythmic drugs. Specific affinity studies for this compound are required for confirmation.

As a calcium channel blocker, this compound's primary mechanism involves the inhibition of calcium ion influx into cells. mayoclinic.orghealthdirect.gov.au This is achieved by binding to voltage-gated L-type calcium channels located on the cell membrane of cardiac myocytes and vascular smooth muscle cells. wikipedia.orgwikipedia.org

The modulation of these channels results in several physiological effects:

Vascular Smooth Muscle: By blocking calcium entry, the drug prevents the muscle contraction that leads to vasoconstriction. The result is vasodilation (relaxation and widening of blood vessels), which reduces systemic vascular resistance and blood pressure. wikipedia.org

Cardiac Myocytes: Reduced calcium influx into heart muscle cells leads to a decrease in the force of contraction (negative inotropy). wikipedia.org

Cardiac Nodal Tissue: In the sinoatrial (SA) and atrioventricular (AV) nodes, calcium currents play a key role in pacemaker activity and signal conduction. Blocking these channels can slow the heart rate (negative chronotropy) and decrease conduction velocity (negative dromotropy). wikipedia.orgwikipedia.org

Angina pectoris, or chest pain, results from an imbalance between myocardial oxygen supply and demand. jove.comslideshare.net Antianginal drugs work by correcting this imbalance through various molecular pathways. As a calcium channel blocker, this compound likely exerts its antianginal effects via two primary mechanisms:

Increasing Myocardial Oxygen Supply: By inducing vasodilation of the coronary arteries, the drug can increase blood flow to the heart muscle, particularly in cases of coronary spasm. wikipedia.orgjvsmedicscorner.com

Cardiac arrhythmias are disturbances in the normal rhythm of the heart, often caused by abnormalities in electrical impulse generation or conduction. Antiarrhythmic drugs are typically categorized by the Vaughan Williams classification system, which groups them based on their primary molecular target. rythmopole.parisoup.comahajournals.org

As a calcium channel blocker, this compound falls into Class IV of this classification. wikipedia.org The antiarrhythmic mechanism of Class IV agents is primarily the inhibition of L-type calcium channels in the SA and AV nodes. wikipedia.org This action slows the conduction of electrical impulses through the AV node, which is particularly effective for treating supraventricular tachycardias by preventing rapid atrial rhythms from being transmitted to the ventricles. nih.gov

Downstream Signaling Pathway Research Modulated by this compound

By blocking the initial influx of calcium, which acts as a crucial second messenger, calcium channel blockers can influence a variety of downstream intracellular signaling cascades. wikipedia.orgnih.govfrontiersin.org While specific research on this compound's effects on these pathways is not available, studies on other calcium channel blockers have revealed modulation of several key pathways:

Calcineurin-NFAT Pathway: Calcium influx normally activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). This allows NFAT to enter the nucleus and activate gene transcription. Calcium channel blockers can inhibit this pathway by preventing the initial calcium signal. nih.gov

CaM Kinase (CaMK) Pathway: Calcium can bind to calmodulin, which in turn activates CaM kinases. These kinases phosphorylate various proteins, including transcription factors like STAT1, influencing gene expression. Inhibition of calcium entry can suppress the activation of CaMKII and its downstream effects. frontiersin.org

Therefore, it is plausible that this compound's therapeutic actions are reinforced by the modulation of these and other calcium-dependent signaling pathways that regulate cellular processes like inflammation, hypertrophy, and apoptosis.

Gene Expression and Proteomic Studies in Response to this compound

The interaction of a drug with its molecular targets can lead to long-term changes in a cell's gene expression and protein landscape (proteome). scielo.org.mx These studies, part of the "omics" fields, are crucial for understanding the full spectrum of a drug's effects, including off-target activities and mechanisms of cellular adaptation. aacrjournals.orgtech4future.info

Methodologies used in these investigations include:

Transcriptomics: Using technologies like RNA-sequencing to measure the abundance of all messenger RNA (mRNA) molecules, revealing which genes are up- or down-regulated in response to the drug. frontiersin.org

Proteomics: Employing techniques such as mass spectrometry to identify and quantify the entire set of proteins in a cell, providing a direct look at the functional molecules whose levels change after drug exposure. aacrjournals.orgresearchgate.net

Such studies can reveal novel mechanisms of action, identify biomarkers for drug response, and uncover unexpected connections between drugs and cellular pathways. aacrjournals.orgtech4future.info To date, comprehensive gene expression or proteomic profiling studies specifically in response to this compound have not been published in the available scientific literature.

Systems Biology Approaches to Understanding this compound's Biological Activities

Systems biology offers a holistic paradigm to unravel the complex biological activities of pharmaceutical compounds by integrating experimental and computational techniques to analyze biological systems as a whole. frontiersin.org Rather than focusing on a single molecular target, this approach aims to understand how a compound like this compound perturbs the intricate network of genes, proteins, and metabolites within a cell or organism. azolifesciences.com This is particularly valuable for understanding anti-inflammatory agents, which often exert their effects through multiple, interconnected pathways. frontiersin.org

Research into this compound's broader biological impact can be significantly enhanced by adopting systems-level methodologies. Such an approach moves beyond a linear, single-target view to a more comprehensive understanding of its mechanism of action, potential for drug repurposing, and off-target effects. nih.gov The integration of high-throughput 'omics' data with computational modeling is central to this endeavor. nih.govnashbio.com

Multi-Omics Data Integration

A systems biology investigation of this compound would typically begin with the generation of multi-omics data from relevant biological models, such as primary human immune cells or cell lines stimulated with inflammatory signals. frontiersin.org This involves several layers of molecular profiling:

Transcriptomics: Using technologies like RNA-sequencing (RNA-Seq), researchers can quantify the expression levels of all genes in response to this compound treatment. This reveals the global transcriptional changes induced by the compound, highlighting which genetic pathways are activated or suppressed.

Proteomics: Mass spectrometry-based proteomics can identify and quantify thousands of proteins, providing a snapshot of the cellular machinery. This can include analyzing changes in protein abundance or post-translational modifications (like phosphorylation) that are critical for signaling pathway activation. nashbio.com

Metabolomics: This involves profiling the levels of small-molecule metabolites (e.g., lipids, amino acids, and nucleotides). For an anti-inflammatory agent, this could reveal shifts in metabolic pathways that fuel the inflammatory response, such as the arachidonic acid cascade. mdpi.com

By integrating these datasets, researchers can build a multi-layered, comprehensive picture of this compound's cellular impact. nih.gov

Network Pharmacology and Pathway Analysis

The vast datasets generated from multi-omics experiments are analyzed using bioinformatics and network pharmacology tools. pensoft.net This allows for the construction of protein-protein interaction (PPI) networks and signaling pathway maps. acs.org For this compound, this analysis could:

Identify Key Hubs: Pinpoint critical proteins (nodes) within the inflammatory network that are most affected by the drug.

Elucidate Pathway Crosstalk: Reveal how this compound's effect on one pathway (e.g., TNF-α/NF-κB signaling) might influence others (e.g., MAPK or JAK-STAT signaling pathways). ontosight.airesearchgate.net

Predict New Targets: Uncover previously unknown molecular targets or binding partners, offering insights into potential secondary mechanisms or opportunities for drug repurposing. oup.com

Computational Modeling

The ultimate goal of a systems biology approach is often the creation of predictive computational models. nih.gov These mathematical models, built from the integrated omics data and known biological interactions, can simulate the dynamic response of a biological system to this compound. frontiersin.org Such models can be used to:

Predict the cellular response to different concentrations of the drug.

Identify the most sensitive components of a pathway, which could serve as biomarkers for treatment efficacy. frontiersin.org

Simulate the effects of combining this compound with other drugs to identify potential synergistic or antagonistic interactions.

Through these integrated approaches, systems biology provides a powerful framework for moving beyond a simple description of this compound as an "anti-inflammatory agent" to a deep, mechanistic understanding of its multifaceted biological activities.

Detailed Research Findings

While specific systems-level studies on this compound are not extensively published, we can project the likely findings based on its known anti-inflammatory properties and the application of systems biology to similar compounds. The following tables represent hypothetical data from such an investigation.

Table 1: Hypothetical Transcriptomic Analysis of this compound-Treated Macrophages

This table shows a selection of genes that would be expected to be differentially regulated by this compound in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Gene SymbolGene NameLog2 Fold Change (this compound vs. Control)p-valueImplicated Pathway
TNFTumor Necrosis Factor-2.58< 0.001Cytokine Signaling, NF-κB
IL6Interleukin 6-2.41< 0.001Cytokine Signaling, JAK-STAT
PTGS2Prostaglandin-Endoperoxide Synthase 2 (COX-2)-2.15< 0.001Arachidonic Acid Metabolism
CCL2C-C Motif Chemokine Ligand 2-1.98< 0.001Chemokine Signaling
NFKBIANFKB Inhibitor Alpha1.85< 0.005NF-κB Pathway Regulation
SOCS3Suppressor of Cytokine Signaling 31.77< 0.005JAK-STAT Pathway Regulation

Table 2: Hypothetical Proteomic Analysis of Key Inflammatory Proteins

This table illustrates potential changes in the abundance or phosphorylation status of key proteins involved in inflammatory signaling following treatment with this compound.

ProteinUniProt IDChange MeasuredFold Change (this compound vs. Control)Significance
NF-κB p65 (RelA)Q04206Phosphorylation (Ser536)-3.1p < 0.001
p38 MAPKQ16539Phosphorylation (Thr180/Tyr182)-2.7p < 0.001
STAT3P40763Phosphorylation (Tyr705)-2.2p < 0.005
IκBαP25963Abundance2.1p < 0.005
HSP90AA1P07900Abundance-1.5p < 0.01

Table 3: Hypothetical Pathway Enrichment Analysis

This analysis identifies entire biological pathways that are significantly modulated by this compound, based on the collective changes in genes and proteins.

Pathway NameDatabase Sourcep-valueGenes/Proteins Involved
NF-kappa B signaling pathwayKEGG1.3e-12TNF, IL6, CCL2, NFKBIA, RelA
Toll-like receptor signaling pathwayKEGG8.5e-10TNF, IL6, p38 MAPK, CCL2
JAK-STAT signaling pathwayKEGG3.2e-8IL6, STAT3, SOCS3
Arachidonic acid metabolismKEGG7.1e-7PTGS2 (COX-2)
Cytokine-cytokine receptor interactionKEGG1.9e-6TNF, IL6, CCL2

Structure Activity Relationship Sar Studies of Etabenzarone and Its Derivatives

Methodological Frameworks for Etabenzarone SAR Investigations

The investigation into the SAR of this compound and its derivatives follows established methodological frameworks common in medicinal and agrochemical research. The core of this framework involves the rational design, chemical synthesis, and subsequent biological evaluation of a series of structurally related compounds. d-nb.infomdpi.com

The typical process for an SAR investigation of a compound like this compound would include:

Lead Compound Identification : this compound itself serves as the lead compound.

Analogue Design and Synthesis : A library of derivatives is created by systematically modifying specific parts of the this compound structure. This includes altering substituents on the aromatic rings, changing the length or nature of the N-ethylsulfonamide group, or modifying the core benzanilide (B160483) scaffold. nih.govsioc-journal.cn

Biological Screening : The synthesized analogues are tested for their herbicidal activity, often through in vitro enzyme assays targeting cellulose (B213188) synthase and in vivo greenhouse trials on various weed and crop species. mdpi.combeilstein-journals.org

Data Analysis : The relationship between the structural modifications and the observed changes in biological activity is analyzed. This process allows researchers to identify the key chemical features required for activity, known as the pharmacophore. creative-proteomics.com

This iterative cycle of design, synthesis, and testing is a cornerstone of drug and herbicide discovery, enabling the optimization of lead compounds for enhanced potency and selectivity. youtube.com

Identification of Key Pharmacophoric Features for this compound's Biological Activity

A pharmacophore is the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. biorxiv.org For this compound, its activity as a cellulose biosynthesis inhibitor suggests that its structure contains specific features that enable it to bind to and inhibit its target, cellulose synthase (CESA). nih.govnih.gov While a definitive pharmacophore model for this compound is not publicly detailed, its key features can be inferred from its benzanilide structure and SAR studies of related compounds.

The presumed key pharmacophoric features of this compound include:

A Benzoyl Ring System : This aromatic ring is a core part of the scaffold.

An Aniline (B41778) Ring System : The second aromatic ring, substituted with ethyl and chloro groups.

An Amide Linker (-CO-NH-) : This group connects the two aromatic rings and is a common feature in many biologically active molecules, providing specific hydrogen bonding capabilities. nih.gov Its conformational rigidity and planarity influence the relative orientation of the two rings.

Specific Substituents : The N-ethylsulfonamide group on the benzoyl ring and the chloro and ethyl groups on the aniline ring are critical. Their electronic properties (electron-withdrawing/donating) and steric bulk are crucial for binding affinity and selectivity. acs.org

Anilide Moiety (2-ethyl-6-chloroaniline part) : The substituents on the aniline ring are critical. In related salicylanilides, hydrophobic groups in the anilide portion are important for optimal activity. acs.org The ethyl and chloro groups in this compound contribute to the hydrophobicity and steric profile of this part of the molecule, likely influencing its fit within a hydrophobic pocket of the target enzyme.

Benzoyl Moiety (N-ethylsulfonamide-benzoic acid part) : In similar compounds, electron-attracting substituents on the salicyloyl (a related benzoyl structure) ring are important for activity. acs.org The N-ethylsulfonamide group on this compound's benzoyl ring is strongly electron-withdrawing, which could be a key factor in its mechanism.

Amide Linker : The amide group is a crucial structural element, likely forming key hydrogen bonds with amino acid residues in the target protein's active site. mdpi.comnih.gov

The following table illustrates typical SAR findings for a related series of herbicidal anilides, demonstrating how different substituents can modulate activity.

Table 1: Illustrative Structure-Activity Relationship Data for Herbicidal Anilide Derivatives This table is illustrative and based on general findings for the anilide class of herbicides, not specific experimental data for this compound derivatives.

Compound Ring A Substituent (R1) Ring B Substituent (R2) Relative Herbicidal Activity
Reference Anilide -H -H Low
Derivative 1 4-Cl 3,4-di-Cl Moderate
Derivative 2 4-SO₂Me 3,4-di-Cl High
Derivative 3 4-SO₂Me 3-CF₃, 4-Cl Very High
Derivative 4 4-NO₂ 3-CF₃, 4-Cl High

Rational Design and Synthesis of this compound Derivatives for SAR Analysis

The rational design and synthesis of derivatives are central to SAR studies. nih.gov For this compound, this involves the targeted synthesis of new molecules with systematic variations to its structure. The most common synthetic route to benzanilides involves the acylation of a substituted aniline with a substituted benzoyl chloride.

To probe the SAR of this compound, a synthetic chemist might:

Vary Substituents on the Aniline Ring : Synthesize analogues by reacting the N-ethylsulfonamide benzoyl chloride with various anilines containing different alkyl, halogen, or other functional groups at the ortho, meta, and para positions.

Modify the Benzoyl Ring : Synthesize analogues by reacting 2-ethyl-6-chloroaniline with various benzoyl chlorides bearing different N-alkyl or N-aryl sulfonamides, or other electron-withdrawing groups.

Alter the Linker : While more complex, the amide linker could be replaced with bioisosteres (groups with similar physical or chemical properties) to probe the importance of the hydrogen bonding and conformational properties of the linker itself.

These synthetic efforts produce a library of related compounds whose biological activities can be compared to build a comprehensive SAR model. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in this compound Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. creative-proteomics.comnih.gov Instead of a qualitative description, QSAR provides a quantitative prediction of activity.

In the context of this compound research, a QSAR study would involve:

Data Set : A series of this compound analogues with experimentally determined herbicidal activities (e.g., IC₅₀ values). nih.gov

Descriptor Calculation : For each analogue, a large number of molecular descriptors are calculated. These are numerical values that represent different physicochemical properties of the molecule.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Validation : The model's predictive power is rigorously tested to ensure it is robust and not a result of chance correlation. nih.gov

A resulting QSAR model can predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery process. mdpi.com

Table 2: Examples of Molecular Descriptors Used in QSAR Modeling

Descriptor Class Specific Descriptor Example Property Represented
Electronic Hammett constant (σ) Electron-donating/withdrawing ability of a substituent.
Steric Taft Steric Parameter (Es), Molar Refractivity (MR) The size and shape of a substituent or molecule.
Hydrophobic Partition coefficient (logP) The lipophilicity or hydrophobicity of the molecule.
Topological Connectivity Indices (e.g., Kier & Hall) The branching and shape of the molecular skeleton.
Quantum Chemical HOMO/LUMO energies, Dipole Moment Electronic structure and reactivity.

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound SAR

Drug (or herbicide) design strategies are broadly categorized as either ligand-based or structure-based.

Ligand-Based Drug Design (LBDD) : This approach is used when the 3D structure of the biological target is unknown. biorxiv.org It relies on the knowledge of molecules (ligands) that are known to bind to the target. For this compound, the SAR and QSAR studies described above are primary examples of LBDD. By analyzing a series of active and inactive molecules, a pharmacophore model can be developed to guide the design of new compounds without direct knowledge of the cellulose synthase binding site. nih.gov

Structure-Based Drug Design (SBDD) : This method is employed when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR. biorxiv.org If the structure of cellulose synthase with its binding pocket were available, researchers could use computational tools like molecular docking to visualize how this compound fits into the site. This allows for a more precise, rational design of new derivatives that could form stronger or more numerous interactions (e.g., additional hydrogen bonds or improved hydrophobic contacts), leading to enhanced potency. nih.gov

In a comprehensive research program, both LBDD and SBDD approaches would be used synergistically to optimize the herbicidal properties of this compound analogues.

Preclinical Research Models for Etabenzarone Investigations

In Vivo Animal Model Research

In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and safety of chemical compounds before they can be considered for human trials. Research on Etabenzarone (also known as Benzarone) and its derivatives has utilized various animal models to explore its pharmacological properties.

The selection of an appropriate animal model is a critical first step in preclinical research, ensuring the translatability and relevance of findings. nih.gov The choice depends on a combination of scientific and practical considerations, including the species, genetic properties, and relevance to the research question. wikipedia.org For a model to be considered valid, it must mimic the human condition or biological process it is intended to represent. nih.gov

While no studies were found that specifically detail the formal validation process for this compound research, the selection of models in published studies is based on their established physiological and pathological relevance. Animal models for this compound and its related compounds have included several species, primarily rodents and rabbits, chosen for their well-characterized biology and relevance to human physiology.

Key considerations for selecting animal models in pharmacological research include:

Physiological Similarity: The animal's biological system should resemble that of humans in the context of the study. For instance, rat models are frequently used in hypertension research, a key area in cardiovascular studies. nih.govscispace.com

Practicality: Factors such as size, cost, ease of handling, and breeding time make rodents like mice and rats common choices for initial preclinical development. youtube.com

Genetic Uniformity: Inbred strains are often used to ensure that responses to a compound are consistent and not due to genetic variability. nih.gov

Existing Knowledge: A wealth of background biological and physiological data on common laboratory animals aids in interpreting results. nih.gov

In this compound-related research, specific models have been employed, such as genetically engineered mice predisposed to medulloblastoma for neuro-oncology studies and Wistar rats for toxicological and cardiovascular investigations. nih.govnih.gov

Assessing the pharmacological effects of this compound in animal models involves a range of methodologies tailored to the biological system under investigation. These techniques measure physiological, behavioral, and cellular changes following administration of the compound.

For neurobiological assessments, particularly in oncology, methodologies include:

In vivo tumor growth inhibition: Monitoring the size and progression of tumors in animal models, such as genetically engineered mice with medulloblastoma, to assess the anti-cancer efficacy of a compound. nih.gov

Survival analysis: Tracking the lifespan of treated animals compared to a control group to determine therapeutic benefit. nih.gov

Behavioral tests: While not specifically detailed for this compound, general neuropharmacological studies use a variety of behavioral assays to assess central nervous system effects. mdpi.comnih.gov These can include tests for motor coordination (e.g., rotarod test), exploratory behavior, and anxiety levels (e.g., hole-board test). mdpi.comnih.gov

For cardiovascular and metabolic assessments, methodologies include:

Ex vivo tissue analysis: Investigating physiological responses in isolated tissues. For example, the measurement of oxygen consumption in incubated vessel segments from rabbit carotid arteries and rat portal veins has been used to study this compound's effect on vascular smooth muscle metabolism. nih.gov

Biochemical assays: In studies of related compounds, researchers have measured levels of advanced oxidation protein products in rat models of hypertension to assess antioxidant effects. nih.gov

Histological examination: Microscopic analysis of tissues, such as the liver, to observe cellular changes and potential toxicity, as performed in long-term studies with the related compound benzbromarone (B1666195) in rats. nih.gov

Research has explored the application of this compound derivatives in the context of neuro-oncology. A specific derivative, DS-1-38, was developed and tested for its efficacy against Sonic Hedgehog (SHH) medulloblastoma, a common malignant brain tumor in children. nih.gov

The study utilized a genetically engineered mouse model predisposed to develop fatal SHH-medulloblastoma. The key findings from this in vivo research demonstrated that the this compound derivative acted as an antagonist to the EYA1 protein, a critical component in the proliferation of this type of cancer. nih.gov The administration of DS-1-38 resulted in significant therapeutic benefits in the animal model. nih.gov

Animal ModelCompoundKey FindingOutcome
Genetically Engineered Mice (SHH-Medulloblastoma)DS-1-38 (Benzarone Derivative)Inhibition of EYA1 proteinSuppressed tumor growth and significantly increased the lifespan of the mice. nih.gov

This research highlights the potential of this compound-based compounds in targeting specific molecular pathways within the central nervous system to treat neurological diseases like brain cancer. nih.gov

This compound's effects on the cardiovascular system have been investigated at the level of vascular smooth muscle. A key study examined its influence on the energy metabolism of blood vessel walls by measuring oxygen consumption in tissues isolated from rabbits and rats. nih.gov

The results showed a differential, concentration-dependent effect depending on the type of blood vessel. In the rabbit common carotid artery, this compound increased oxygen consumption. Conversely, in the rat portal vein, it decreased oxygen consumption while also blocking spontaneous phasic activity and lowering the basal tone. nih.gov These findings suggest that this compound directly influences the metabolism of vascular smooth muscle cells, potentially through an uncoupling effect on oxidative phosphorylation. nih.gov

Animal Model/TissueEffect of this compoundObserved Physiological Change
Rabbit Common Carotid ArteryIncreased Oxygen ConsumptionConcentration-dependent increase in metabolic activity. nih.gov
Rat Portal VeinDecreased Oxygen ConsumptionBlocked spontaneous phasic activity and lowered basal tone. nih.gov

Additionally, a study on the related compound benzbromarone noted an antioxidant effect in a rat model of hypertension, suggesting a potential protective mechanism within the cardiovascular system for this class of compounds. nih.gov

All research involving animal models for this compound must adhere to strict ethical guidelines to ensure animal welfare. The guiding principles for the ethical use of animals in scientific research are the "3Rs": Replacement, Reduction, and Refinement. wikipedia.orgnih.gov These principles are embedded in international and national regulations governing animal experimentation. wikipedia.orgimavita.com

Replacement: This principle encourages the use of methods that avoid or replace the use of animals whenever possible. interpharma.chscielo.org.mx This includes computer (in silico) modeling, and cell and tissue cultures (in vitro). nih.govinterpharma.ch Research on this compound has utilized in vitro models, such as isolated rat hepatocytes and mitochondria, to investigate mechanisms of toxicity, aligning with this principle. nih.gov

Reduction: This principle aims to minimize the number of animals used in experiments while still obtaining statistically significant and reliable data. wikipedia.orginterpharma.ch This involves careful experimental design, statistical planning, and sharing of data to avoid unnecessary duplication of studies. interpharma.ch

Refinement: This principle focuses on modifying procedures to minimize potential pain, suffering, and distress for the animals involved, and to enhance their welfare. wikipedia.orgresearchgate.net This includes using appropriate anesthesia and analgesics, providing humane housing and care, and using the least invasive procedures possible. nih.gov

Institutional Animal Care and Use Committees (IACUCs) or equivalent ethical review bodies are responsible for evaluating research protocols to ensure they comply with the 3Rs and all relevant animal welfare regulations before any study on compounds like this compound can commence. scielo.org.mxnih.gov

Comparative analysis across different animal species is crucial for understanding how the effects of a compound might translate to humans, as pharmacological responses can vary significantly. nih.gov

In the context of this compound and related benzofuran (B130515) derivatives, several studies have involved multiple species:

A study on this compound directly compared its effects on the vascular tissue of two different species, finding that it increased oxygen consumption in the rabbit carotid artery but decreased it in the rat portal vein. nih.gov This highlights species- and tissue-specific metabolic effects.

Toxicological research on benzbromarone utilized female Wistar rats and compared its effects on the liver to those of phenobarbital, demonstrating different mechanisms of action between the two compounds. nih.gov

A broader study on the metabolism of amiodarone, another benzofuran derivative, was conducted across a wide range of species including rats, mice, cats, dogs, guinea pigs, and humans, showing how distribution and metabolism can differ significantly. nih.gov

These comparative studies are essential for building a comprehensive understanding of a drug's pharmacokinetics and pharmacodynamics, providing a stronger basis for extrapolating findings to human applications. mdpi.com The choice of species can significantly impact study outcomes, as physiological differences, such as metabolic rate, can alter a compound's efficacy and safety profile. youtube.com

Advanced Methodologies in Etabenzarone Pharmacological Research

Application of Omics Technologies in Etabenzarone Research

The "omics" revolution has provided powerful tools for a holistic understanding of biological systems, moving beyond the study of single molecules to the analysis of entire collections of biological data. enago.comhumanspecificresearch.org The application of genomics, proteomics, and metabolomics is crucial in elucidating the multifaceted pharmacological effects of this compound. humanspecificresearch.orgnih.gov

Genomics and Transcriptomics: These fields, which study an organism's complete set of DNA and RNA transcripts respectively, are foundational to understanding how this compound may influence gene expression. enago.comisaaa.org By employing techniques like whole-genome sequencing and RNA sequencing, researchers can identify genetic variations and changes in gene expression patterns that are associated with this compound's mechanism of action. researchgate.netmdpi.com This approach can help pinpoint the specific genes and genetic pathways that are modulated by the compound, offering insights into its therapeutic effects and potential for personalized medicine. enago.comhumanspecificresearch.org

Proteomics: As the large-scale study of proteins, proteomics provides a direct window into the functional consequences of genomic and transcriptomic changes. isaaa.orgresearchgate.net Mass spectrometry-based techniques are widely used to analyze the abundance, modifications, and interactions of proteins within a biological system in response to this compound. researchgate.netcore.ac.uk This can reveal the specific protein targets of the drug and how it alters cellular signaling and metabolic pathways. nih.gov

The integration of these omics technologies, often referred to as multi-omics, offers a synergistic approach to this compound research, providing a comprehensive model of its mechanism of action. enago.com

Advanced Imaging Techniques in Preclinical this compound Studies

Preclinical imaging plays a pivotal role in drug development, offering non-invasive methods to visualize and quantify biological processes in living organisms over time. criver.comucl.ac.uk These techniques are instrumental in assessing the pharmacodynamics and biodistribution of compounds like this compound. criver.com

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) Applications

Positron Emission Tomography (PET): PET is a highly sensitive nuclear imaging technique that allows for the three-dimensional visualization of metabolic processes in the body. frontiersin.orgwikipedia.org By labeling this compound or a related tracer molecule with a positron-emitting radionuclide, researchers can track its distribution and target engagement in real-time. wikipedia.orgnih.gov This can provide invaluable information on whether the drug reaches its intended target and at what concentration. PET can measure various biological parameters, including blood flow, glucose metabolism, and receptor density, offering insights into the physiological effects of this compound. nih.govki.se

Single Photon Emission Computed Tomography (SPECT): SPECT is another nuclear imaging modality that provides three-dimensional functional information. frontiersin.orgnih.gov While generally offering lower resolution than PET, SPECT is more accessible and can be used with a wider range of radioisotopes. nih.govebsco.com SPECT can be employed to assess blood flow and organ function, making it a valuable tool for studying the cardiovascular and neurological effects of this compound. ebsco.comaetna.com The combination of SPECT with CT (SPECT/CT) provides both functional and anatomical information. frontiersin.org

Magnetic Resonance Imaging (MRI) and Computed Tomography (CT) in this compound Studies

Magnetic Resonance Imaging (MRI): MRI utilizes strong magnetic fields and radio waves to generate detailed images of soft tissues and organs without the use of ionizing radiation. wikipedia.orghopkinsmedicine.orgnsf.gov It provides excellent anatomical detail and can be used to assess structural changes in tissues resulting from disease or treatment with this compound. nih.gov Functional MRI (fMRI) can further map brain activity by detecting changes in blood flow, which could be used to study the neurological impact of the compound. hopkinsmedicine.orgnsf.gov

Computed Tomography (CT): CT scanning combines a series of X-ray images taken from different angles to create cross-sectional images of the body. criver.com While it involves ionizing radiation, it is a rapid imaging technique that provides excellent anatomical information, particularly for bone and for detecting larger soft-tissue abnormalities. crukcambridgecentre.org.uk In this compound research, CT could be used in conjunction with functional imaging techniques like PET (PET/CT) to provide a fused image that correlates metabolic activity with precise anatomical location. wikipedia.org

Optical Imaging Techniques in this compound Research

Optical imaging encompasses a range of techniques that use light to visualize biological processes at the cellular and molecular level. nih.gov These methods are particularly useful in preclinical research due to their high sensitivity and ability to monitor multiple biological events simultaneously. criver.com

Bioluminescence and Fluorescence Imaging: These techniques involve the use of light-emitting reporters (bioluminescence) or fluorescent probes to track cells, proteins, or biological processes. criver.com In this compound studies, these methods could be used to monitor tumor growth, inflammation, or the activation of specific signaling pathways in animal models. criver.comimperial.ac.uk

Diffuse Optical Tomography (DOT) and Imaging (DOI): These non-invasive techniques use near-infrared light to measure tissue properties like hemoglobin concentration and blood oxygen saturation, which can be valuable for assessing tissue perfusion and metabolism in response to this compound. nih.gov

Intrinsic Optical Imaging: This technique measures changes in the light-reflecting properties of active brain tissue, providing a way to indirectly record neural activity without the need for dyes or genetic modifications. mightexbio.com It could be employed to study the large-scale cortical effects of this compound. mightexbio.com

Computational and Cheminformatics Approaches in this compound Discovery and Development

Molecular Modeling and Docking: These techniques use computer simulations to predict how a molecule like this compound might interact with a specific protein target at the atomic level. nih.gov This can help to understand its mechanism of action and to design more potent and selective derivatives.

Cheminformatics: This field involves the use of computational methods to analyze large chemical datasets. nih.gov It can be used to explore vast chemical spaces, identify compounds with similar properties to this compound, and predict potential off-target effects. semanticscholar.org

Integration of Multi-Modal Data for Comprehensive this compound Research Insights

The true power of these advanced methodologies lies in their integration. nih.gov By combining data from omics technologies, advanced imaging, and computational approaches, researchers can build a comprehensive, multi-scale model of this compound's pharmacological effects. nih.govv7labs.com

This integrative approach, often referred to as systems biology or multi-modal analysis, allows for a deeper understanding of how the compound affects the entire biological system, from the molecular level to the whole organism. core.ac.uknih.gov For example, changes in gene expression observed through transcriptomics can be correlated with alterations in protein levels seen in proteomics and with metabolic shifts detected by metabolomics. These molecular changes can then be linked to functional outcomes observed through advanced imaging techniques. nih.gov

Challenges in multi-modal data integration include handling heterogeneous and sometimes incomplete or noisy data. arxiv.org However, the development of sophisticated data fusion and machine learning techniques is helping to overcome these hurdles. v7labs.comarxiv.org The ultimate goal is to create predictive models that can forecast the therapeutic response to this compound and guide the development of personalized treatment strategies. nih.gov

Future Directions and Emerging Research Avenues for Etabenzarone

Identification of Unexplored Molecular Targets for Etabenzarone and its Analogues

The benzimidazole (B57391) scaffold is known for its ability to interact with a wide array of biological targets. acs.org This promiscuity suggests that this compound and its future analogues could be effective against a variety of diseases, pending the identification of specific molecular interactions.

Future research should prioritize the screening of this compound against diverse panels of molecular targets to uncover novel mechanisms of action. Based on the activities of other benzimidazole derivatives, potential, yet unexplored, target classes for this compound could include:

Kinases: Many benzimidazole compounds are potent inhibitors of various protein kinases, which are crucial in cancer and inflammatory diseases. nih.gov For instance, certain derivatives have shown inhibitory activity against Rho Kinase (ROCK), a target for cardiovascular and neurological disorders. nih.gov Systematic screening of this compound against a kinome panel could reveal specific kinase targets.

Epigenetic Modulators: Emerging research has highlighted benzimidazole derivatives as inhibitors of epigenetic targets like histone deacetylases (HDACs) and DNA methyltransferases, which are implicated in various cancers. researchgate.net

Parasitic and Microbial Enzymes: The benzimidazole class is famous for its anthelmintic drugs (e.g., albendazole, mebendazole) that target tubulin polymerization in parasites. mdpi.com this compound could be investigated for activity against microbial or parasitic enzymes, particularly in the context of rising drug resistance. acs.org Some benzimidazole derivatives have shown promise against multiple life cycle stages of Plasmodium falciparum, the parasite responsible for malaria. acs.org

Neuro-inflammatory Pathway Proteins: Given that some benzimidazole sulfonates are being explored for Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), this compound could be screened for activity against proteins involved in neuro-inflammation and neurodegeneration. isef.net One study suggests that this compound may affect inflammatory pathways such as the TNF-α/NF-κB signaling pathway. ontosight.ai

The process of target identification can be accelerated by high-throughput screening (HTS) campaigns and computational approaches like inverse docking, where the compound is docked against a library of known protein structures to predict potential binding partners.

Design and Development of Novel this compound Derivatives with Enhanced Specificity and Potency

Once a promising molecular target is identified, the next logical step is the rational design and synthesis of novel this compound derivatives. The goal is to optimize the lead compound's structure to enhance its binding affinity, selectivity, and pharmacokinetic properties.

Key strategies in this endeavor would include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different chemical substitutions on the benzimidazole core of this compound affect its biological activity is crucial. mdpi.comresearchgate.net For many benzimidazoles, substitutions at the N-1, C-2, and C-5/C-6 positions have been shown to be critical for potency and selectivity. mdpi.com For example, research on other benzimidazoles has shown that adding an electron-withdrawing nitro group can increase anti-inflammatory activity. mdpi.com

Computational Chemistry and Molecular Modeling: In-silico tools are indispensable for modern drug design. nih.gov Homology modeling can be used to build a 3D structure of a target protein if one is not available. Molecular docking simulations can then predict how different this compound analogues bind to the target, guiding the synthesis of compounds with the highest predicted affinity. isef.netnih.gov

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small chemical fragments that bind weakly to the target protein and then growing them or linking them together to produce a lead compound with higher affinity. This could be a powerful strategy for developing novel this compound-based inhibitors.

Synthesis of Fused Heterocyclic Systems: Researchers have found that fusing the benzimidazole ring with other heterocyclic systems can lead to compounds with enhanced biological activity. mdpi.com This avenue could be explored for this compound to create novel chemical entities.

The synthesis of these new derivatives can be achieved through established and emerging chemical methods, with a focus on green chemistry principles to ensure sustainability. openmedicinalchemistryjournal.comderpharmachemica.com

Application of Next-Generation Preclinical Models in this compound Research

To accurately predict the clinical potential of this compound and its derivatives, it is essential to move beyond traditional preclinical models and embrace cutting-edge technologies. clinsurggroup.comnih.gov

Future preclinical evaluation of this compound should incorporate:

In Silico ADME/Tox Prediction: Before committing to expensive and time-consuming in vivo studies, the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new this compound derivatives can be predicted using computational models. nih.gov Software like QikProp can analyze key descriptors to ensure compounds have drug-like properties. nih.gov

Organ-on-a-Chip Technology: These microfluidic devices contain living human cells in a 3D microenvironment that mimics the structure and function of human organs. They offer a more accurate prediction of human responses to drugs compared to conventional 2D cell cultures and can be used to assess the efficacy and toxicity of this compound on specific organs.

Advanced In Vivo Models: Depending on the therapeutic target, highly specific animal models can be employed. For instance, if this compound is investigated for cancer, patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, can provide a more realistic assessment of therapeutic efficacy. For neurodegenerative diseases, transgenic mouse models that replicate aspects of human pathology are available. f1000research.com

High-Content Imaging and Analysis: This technology allows for the automated acquisition and analysis of images from cells treated with a compound. It can provide detailed, multiparametric data on the cellular effects of this compound, offering deep insights into its mechanism of action and potential off-target effects.

These advanced models can help to de-risk the drug development process, increase the success rate of clinical translation, and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. ppd.comcriver.com

Translational Research Perspectives for this compound-Related Compound Classes

Translational research focuses on bridging the gap between preclinical discoveries and clinical applications. For a compound like this compound, a clear translational strategy is paramount.

Key considerations for the translational pathway include:

Biomarker Identification: Identifying and validating biomarkers is crucial for monitoring treatment response and patient stratification in clinical trials. If this compound is found to inhibit a specific enzyme, for example, the levels or activity of that enzyme or its downstream products could serve as a biomarker.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between the drug's concentration in the body (pharmacokinetics) and its biological effect (pharmacodynamics) is essential for selecting an appropriate dosing regimen for clinical trials. ppd.com

Preclinical to Clinical Dose Extrapolation: Allometric scaling and physiologically based pharmacokinetic (PBPK) modeling can be used to predict human pharmacokinetic parameters from preclinical data, helping to determine a safe and effective starting dose for first-in-human studies.

Navigating the "Valley of Death": Many promising compounds fail to transition from preclinical to clinical development due to a lack of funding or resources. A robust preclinical data package, a clear understanding of the mechanism of action, and a strong intellectual property position are essential to attract the investment needed to cross this "valley of death." f1000research.com

The development of other benzimidazole-based drugs provides a valuable precedent for navigating the regulatory and developmental hurdles that this compound would face. chemijournal.com

Collaborative and Multidisciplinary Approaches in this compound Research Initiatives

The complexity of modern drug discovery necessitates a collaborative and multidisciplinary approach. The future development of this compound will be significantly accelerated by fostering partnerships between various stakeholders.

Essential collaborations would involve:

Academia-Industry Partnerships: Academic labs can excel at fundamental research, such as target identification and mechanism of action studies, while pharmaceutical companies have the resources and expertise for large-scale chemical synthesis, preclinical development, and clinical trials. chemijournal.comwisdomlib.org

Interdisciplinary Research Teams: A successful drug development program for this compound would require a team of experts from various fields, including medicinal chemistry, molecular biology, pharmacology, computational science, and clinical medicine.

Open Science and Data Sharing: Initiatives that encourage the sharing of preclinical data, such as information on failed compounds, can help to avoid the duplication of effort and resources across the research community. While challenges related to intellectual property exist, pre-competitive collaborations can be highly beneficial. nih.gov

Patient Advocacy Groups: Engaging with patient groups can provide valuable insights into the needs of patients with a specific disease, helping to ensure that the development of this compound is aligned with clinical reality and patient priorities.

By leveraging the collective expertise and resources of a diverse network of collaborators, the path from the laboratory to the clinic for this compound and its future derivatives can be made more efficient and successful.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Etabenzarone in preclinical studies?

  • Methodological Answer : Begin with a literature review to identify established synthetic pathways (e.g., heterocyclic condensation reactions). Use spectroscopic methods (NMR, HPLC-MS) for purity validation, and compare melting points with published data. Include negative controls (e.g., solvent-only reactions) to confirm reaction specificity. Ensure compliance with safety protocols for handling reactive intermediates .

Q. Which validated in vitro assays should researchers prioritize for initial pharmacological screening of this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase-1/2 for anti-inflammatory studies) with positive controls (e.g., indomethacin). Use dose-response curves to calculate IC50 values, ensuring triplicate trials to assess reproducibility. Validate findings with orthogonal assays (e.g., cell viability assays to rule off-target cytotoxicity) .

Q. How should researchers design dose-ranging studies for this compound’s acute efficacy in animal models?

  • Methodological Answer : Apply the "3Rs" framework (Replacement, Reduction, Refinement). Start with a pilot study using 3-4 dose levels (based on allometric scaling from in vitro data). Monitor biomarkers (e.g., plasma cytokine levels) at multiple timepoints. Use ANOVA with post-hoc tests to identify statistically significant thresholds, adjusting for covariates like body weight .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacokinetic parameters (e.g., half-life, bioavailability) of this compound across species?

  • Methodological Answer : Conduct a meta-analysis of existing pharmacokinetic data, stratifying by species, dosage form, and analytical methods (e.g., LC-MS vs. ELISA). Use mixed-effects models to account for inter-study variability. Validate hypotheses via cross-species physiologically based pharmacokinetic (PBPK) modeling, incorporating enzyme expression differences (e.g., CYP450 isoforms) .

Q. How can researchers optimize metabolite identification of this compound in complex biological matrices?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with stable isotope labeling to trace metabolic pathways. Use collision-induced dissociation (CID) to fragment ions and compare with spectral libraries. For low-abundance metabolites, employ solid-phase extraction (SPE) for enrichment. Validate findings with in vitro hepatocyte incubation studies .

Q. What methodologies mitigate confounding variables in longitudinal studies assessing this compound’s chronic toxicity?

  • Methodological Answer : Implement a randomized block design to control for environmental variables (e.g., diet, housing conditions). Use blinded histopathological assessments by multiple independent reviewers. Apply propensity score matching in retrospective analyses to balance baseline characteristics. Include sensitivity analyses to test robustness against unmeasured confounders .

Data Analysis & Interpretation

Q. How should researchers address non-reproducible results in this compound’s mechanism-of-action studies?

  • Methodological Answer : Systematically document experimental conditions (e.g., buffer pH, cell passage number). Replicate experiments across independent labs using harmonized protocols. Employ Bayesian statistics to quantify reproducibility likelihood. Publish negative results in open-access repositories to prevent publication bias .

Q. What statistical frameworks are optimal for analyzing synergistic effects of this compound in combination therapies?

  • Methodological Answer : Use the Chou-Talalay method to calculate combination indices (CI) from dose-effect matrices. Apply Bliss independence or Loewe additivity models to distinguish synergy from additive effects. Validate with isobolographic analysis and bootstrapping to estimate confidence intervals .

Ethical & Open Science Considerations

Q. How can researchers ensure compliance with open science principles when publishing this compound data?

  • Methodological Answer : Deposit raw datasets in FAIR-aligned repositories (e.g., Zenodo) with detailed metadata (e.g., experimental conditions, instrument calibration logs). Share analytical scripts (e.g., R/Python code) under Creative Commons licenses. Use preprint servers for early feedback and register protocols on platforms like ClinicalTrials.gov or OSF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etabenzarone
Reactant of Route 2
Reactant of Route 2
Etabenzarone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.